3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propanoic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propanoic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the spirocyclic azaspirodecane ring
Preparation of Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Construction of Spirocyclic Azaspirodecane Ring: This step often involves the cyclization of a suitable precursor, such as a diol or diamine, under basic conditions to form the spirocyclic structure.
Introduction of Propanoic Acid Group: The final step involves the reaction of the spirocyclic intermediate with a suitable carboxylating agent, such as bromoacetic acid, under basic conditions to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The spirocyclic ring can be reduced under hydrogenation conditions to form a more saturated compound.
Substitution: The propanoic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents such as alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated spirocyclic compounds.
Substitution: Esters or amides of the propanoic acid group.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, while the spirocyclic structure could influence the compound’s binding affinity and specificity. The propanoic acid group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetic acid: Similar structure with an acetic acid group instead of propanoic acid.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propanoic acid is unique due to its specific combination of a benzodioxole moiety, a spirocyclic azaspirodecane ring, and a propanoic acid group
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c19-16(20)10-13(12-1-2-14-15(9-12)22-11-21-14)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,13H,3-8,10-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDUHPIMJZCRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(CC(=O)O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151185 |
Source
|
Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-92-8 |
Source
|
Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-1,3-Benzodioxol-5-yl-1,4-dioxa-8-azaspiro[4.5]decane-8-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.